N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Overview
Description
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, and an oxadiazole ring, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves the coupling of the oxadiazole derivative with the xanthene core using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The xanthene core can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Scientific Research Applications
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its xanthene core, which can be utilized in various spectroscopic techniques.
Biology: The oxadiazole ring is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry: Used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The xanthene core’s fluorescent properties allow it to be used as a marker in imaging studies, where it can bind to specific cellular components and emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide: can be compared to other xanthene derivatives like fluorescein and rhodamine, which are also known for their fluorescent properties.
Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole are similar in structure and are known for their biological activity.
Uniqueness
What sets this compound apart is the combination of the xanthene core and the oxadiazole ring, which imparts both fluorescent properties and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-11-10-16-21-22-19(26-16)20-18(23)17-12-6-2-4-8-14(12)25-15-9-5-3-7-13(15)17/h2-9,17H,10-11H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMLNLNRPWVMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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